N-(2-cyanophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide
Description
N-(2-cyanophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide is a benzamide derivative featuring a 1,3-dioxoisoindole moiety linked to a substituted phenyl group.
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3/c23-13-15-5-1-4-8-19(15)24-20(26)14-9-11-16(12-10-14)25-21(27)17-6-2-3-7-18(17)22(25)28/h1-12H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVYWEUIRVGLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as copper(I) cyanide.
Attachment of the Dioxoisoindolyl Group: The dioxoisoindolyl group can be attached through a condensation reaction involving phthalic anhydride and the benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Copper(I) cyanide for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Core Structural Similarities and Variations
The target compound shares the 1,3-dioxoisoindole scaffold with multiple analogs, but substituents on the benzamide and isoindole moieties differ significantly (Table 1).
Table 1: Structural Comparison of Key Analogs
Electronic and Steric Effects
- Cyanophenyl vs.
- Isoindole Substitutions : Methyl or halogen additions (e.g., compound 10 ) increase lipophilicity, whereas morpholine-sulfonyl groups () improve water solubility.
Biological Activity
N-(2-cyanophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological properties of this compound, including its antitumor and antimicrobial activities, supported by data from recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.39 g/mol. The compound features a cyanophenyl group and an isoindole moiety, which are significant for its biological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For example, a study involving derivatives with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer) cells. The compounds were evaluated using MTS cytotoxicity assays and BrdU proliferation assays in both 2D and 3D cultures.
| Cell Line | IC50 (μM) 2D Assay | IC50 (μM) 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results indicate that the compounds exhibit higher activity in the 2D assay compared to the more complex 3D environment, which mimics in vivo conditions more closely .
Antimicrobial Activity
In addition to antitumor properties, compounds similar to this compound have also shown antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in these compounds has been linked to enhanced binding affinity to bacterial DNA, disrupting their replication processes .
Case Studies
A notable case study involved testing a series of isoindole derivatives against multiple cancer cell lines and assessing their selectivity towards normal cells versus tumor cells. Results indicated that while some derivatives displayed potent antitumor activity, they also affected normal fibroblast cells, suggesting a need for further optimization to improve selectivity and reduce potential toxicity .
Q & A
Basic: What are the critical steps for optimizing the synthesis of N-(2-cyanophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide?
Answer:
The synthesis typically involves three key stages:
- Isoindole ring formation : Use phthalic anhydride derivatives with amines under reflux in aprotic solvents (e.g., DMF) to form the isoindole-1,3-dione core .
- Benzamide coupling : Employ coupling agents like EDC/HOBt for amide bond formation between the isoindole intermediate and substituted benzoyl chlorides. Solvent choice (e.g., THF or dichloromethane) impacts reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/methanol) is critical for removing unreacted starting materials and side products .
Optimization Tip : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of coupling agents) to improve yields .
Advanced: How can crystallographic disorder in isoindole derivatives be resolved during structural analysis?
Answer:
Crystallographic disorder, as seen in isoindole rings (e.g., ’s 0.658:0.342 occupancy ratio), requires:
- Data Collection : High-resolution X-ray diffraction (≥0.8 Å) to resolve electron density ambiguities .
- Refinement Tools : Use SHELXL (SHELX suite) for twin refinement and PART commands to model split positions .
- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding (e.g., O–H···O, N–H···O) and molecular packing .
Example : For the title compound, refine disordered components with restrained geometric parameters and validate using R-factor convergence (<5% difference) .
Basic: What analytical techniques are essential for validating the structure of this compound?
Answer:
- FTIR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for isoindole-dione and benzamide) and nitrile (C≡N at ~2220 cm⁻¹) .
- NMR : ¹H NMR should show aromatic protons (δ 7.2–8.5 ppm for benzamide/isoindole) and cyanophenyl protons (δ 7.5–8.0 ppm). ¹³C NMR detects carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can contradictory bioactivity data (e.g., kinase inhibition vs. cytotoxicity) be resolved?
Answer:
- Dose-Response Profiling : Conduct IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to differentiate target-specific effects from general toxicity .
- Kinase Screening : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Mechanistic Studies : Employ CRISPR knockouts or siRNA silencing of suspected targets (e.g., AKT, MAPK) to validate pathway involvement .
Advanced: How do molecular interactions (e.g., hydrogen bonding, dihedral angles) influence reactivity and stability?
Answer:
- Hydrogen Bonding : Intramolecular O–H···O bonds (S(6) rings) stabilize conformations, reducing hydrolysis susceptibility .
- Dihedral Angles : Angles between isoindole and benzamide planes (e.g., 18.36° in ) affect π-π stacking and solubility. Larger angles (>40°) may reduce crystallinity but improve solubility .
- Reactivity : Electron-withdrawing groups (e.g., -CN on benzamide) enhance electrophilicity, facilitating nucleophilic substitutions .
Advanced: What computational methods support structure-activity relationship (SAR) studies for isoindole derivatives?
Answer:
- QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate substituent effects (e.g., -CN, -F) with bioactivity. Descriptors like logP and polar surface area predict membrane permeability .
- Docking Simulations : AutoDock Vina or Glide to dock the compound into protein targets (e.g., kinase ATP-binding pockets). Validate with MD simulations (NAMD/GROMACS) for binding stability .
- ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., CYP450 inhibition risks) .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Activation Issues : Ensure fresh coupling agents (EDC/HOBt) and inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Solvent Choice : Switch to DMF or DMSO for polar intermediates; pre-dry solvents with molecular sieves .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .
Advanced: How to design analogues with improved metabolic stability?
Answer:
- Isosteric Replacement : Replace labile esters with amides or heterocycles (e.g., pyridine) to reduce CYP450-mediated oxidation .
- Deuterium Incorporation : Substitute hydrogen with deuterium at metabolic hotspots (e.g., benzamide methyl groups) to slow degradation .
- Prodrug Strategies : Introduce phosphonate or PEG groups to enhance solubility and delay hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
